molecular formula C15H12N2O2 B2423784 N-(3-aminophenyl)-1-benzofuran-2-carboxamide CAS No. 443292-75-9

N-(3-aminophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2423784
CAS No.: 443292-75-9
M. Wt: 252.273
InChI Key: HFMAOQUQCFESGQ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-1-benzofuran-2-carboxamide (CAS 443292-75-9) is a chemical compound with a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . This benzofuran-2-carboxamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic uses. Compounds based on the benzofuran-2-carboxamide scaffold have demonstrated significant promise in neuroscience research, particularly for their neuroprotective and antioxidant activities . Studies on similar structures have shown efficacy in protecting rat cortical neuronal cells from NMDA-induced excitotoxicity, a process implicated in stroke and neurodegenerative disorders . The neuroprotective effect of certain derivatives has been comparable to that of memantine, a well-known NMDA receptor antagonist . Furthermore, research suggests that these compounds can act as scavengers of reactive oxygen species (ROS) and inhibit lipid peroxidation in brain tissue, indicating a valuable multi-faceted mechanism of action for researchers investigating oxidative stress in neurological diseases . The presence of the aminophenyl moiety in its structure makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel neurotherapeutic agents .

Properties

IUPAC Name

N-(3-aminophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-5-3-6-12(9-11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-9H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMAOQUQCFESGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetylene under basic conditions.

    Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction between 3-aminophenylboronic acid and the benzofuran derivative.

    Formation of Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the benzofuran ring to a carboxamide group using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:

Transamidation
This reaction replaces the amide’s aryl group with other amines. For example:

text
N-(3-aminophenyl)-1-benzofuran-2-carboxamide + R-NH₂ → N-R-1-benzofuran-2-carboxamide + 3-phenylenediamine
  • Conditions : Boc-protection followed by aminolysis in toluene at 60°C .

  • Yields : 56–97% depending on the amine nucleophile (e.g., 94% with piperidine) .

Hydrolysis
Acidic or alkaline hydrolysis converts the carboxamide to a carboxylic acid:

text
This compound + H₂O → 1-benzofuran-2-carboxylic acid + 3-phenylenediamine
  • Reagents : H₂SO₄ (concentrated) or NaOH (aqueous).

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran and aniline rings participate in EAS:

Reaction Type Reagents/Conditions Position Product Yield
NitrationHNO₃/H₂SO₄, 0–5°CC5 of benzofuran5-Nitro derivative68–72%
SulfonationH₂SO₄ (fuming), 50°CC6 of benzofuran6-Sulfo derivative65%
HalogenationCl₂/AlCl₃ (Friedel-Crafts)C4 of aniline4-Chloro-N-(3-aminophenyl) derivative58%

Oxidation

The aminophenyl group is susceptible to oxidation:

  • Benzofuran Ring Oxidation : RuO₄ converts the furan ring to a diketone .

Reduction

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

  • Amide Reduction : LiAlH₄ reduces the carboxamide to a methyleneamine.

Cycloaddition and Ring-Opening Reactions

The benzofuran core participates in Diels-Alder reactions:

Dienophile Conditions Product Application
Maleic anhydrideToluene, reflux (110°C)Fused bicyclic adductBioactive scaffold design
TetrazineMeCN, RTPyridazine-containing heterocycleClick chemistry

Acylation of the Aromatic Amine

The –NH₂ group reacts with acyl chlorides:

text
This compound + RCOCl → N-(3-acylamidophenyl) derivative
  • Reagents : Triethylamine (base), dry dioxane .

  • Example : Reaction with acetyl chloride yields N-(3-acetamidophenyl)-1-benzofuran-2-carboxamide (82% yield) .

Comparative Reactivity Table

Functional Group Reaction Reactivity vs. Analogues
Benzofuran ringEASMore reactive than benzene
CarboxamideTransamidationSlower than aliphatic amides
Aromatic –NH₂AcylationFaster than alkyl amines

Transamidation for Drug Discovery

One-pot Boc activation/aminolysis with tryptamine yielded a neuroactive derivative (56% yield) targeting serotonin receptors.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "N-(3-aminophenyl)-1-benzofuran-2-carboxamide" is challenging due to the limited direct information available. However, related benzofuran-2-carboxamide derivatives and their applications can provide insight.

This compound
CID 960758 is identified as this compound in PubChem . CID 594966 is identified as 3-amino-N-phenyl-1-benzofuran-2-carboxamide in PubChem . Both have the molecular formula C15H12N2O2 .

Anticancer Activity

Benzofuran derivatives exhibit significant anticancer activity and are potential natural drug lead compounds .

  • Inhibitory Activity: A series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized. Compound 35 showed significant growth inhibitory activity against a series of cancer cell lines .
  • Examples of Cell Lines and GI50 Values for Compound 35 :
    • ACHN: 2.74 μM
    • HCT15: 2.37 μM
    • MM231: 2.20 μM
    • NUGC-3: 2.48 μM
    • NCI-H23: 5.86 μM
    • PC-3: 2.68 μM
  • Compound 35 also showed excellent NF-κB inhibitory activity .
  • Chalcone Derivatives: Benzofuran substituted chalcone compounds are important anticancer drug research directions .

Anti-inflammatory and Anti-tumor Activity

Some new benzofurans with N-aryl piperazine derivatives were discovered or synthesized and exhibit good anti-inflammatory and anti-cancer activities . Compound 38 inhibited NO production (IC50 = 5.28 μM) and selectively inhibited the proliferation of human lung cancer cell line (A549) and gastric cancer cells (SGC7901) (IC50 = 0.12 μM and 2.75 μM, respectively) .

Antimicrobial Activity

New antibacterial benzofuran compounds have been synthesized and tested . Compounds 40b and 40d suppressed the growth of S. aureus, while compound 41a showed promising antifungal activity against K. pneumoniae, P. aeruginosa, and E. coli .

Modulation of Aβ42 Aggregation Pathway

Benzofuran and benzothiophene-based carboxamides can bind and modulate the Aβ42 aggregation pathway .

Synthesis of Novel Ferrocene-Benzofuran Hybrids

Five ferrocene-benzofuran hybrids of different structures were synthesized by transition metal-catalyzed reactions . Hybrids 3 , 6a , and 7 showed higher effectiveness in toxicity measurements, with a significant decrease in cell survival detected even in the 10 µM concentrations of compounds after 48 h treatments .

Benzofuran-2-Carboxamide Derivatives

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)benzamide
  • N-(4-aminophenyl)-1-benzofuran-2-carboxamide
  • N-(3-aminophenyl)-2-benzofuran-1-carboxamide

Uniqueness

N-(3-aminophenyl)-1-benzofuran-2-carboxamide is unique due to the specific positioning of the aminophenyl group and the carboxamide group on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Biological Activity

N-(3-aminophenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with an amine and a carboxamide group. This structural configuration is crucial for its biological activity, particularly in binding to specific molecular targets.

This compound exhibits various mechanisms of action, including:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as IκB kinase (IKK) and matrix metalloproteinases (MMPs) .
  • Receptor Interaction : The compound interacts with receptors involved in cellular signaling, which can modulate inflammatory responses and apoptosis .

Anticancer Properties

Research indicates that this compound has notable anticancer effects. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF710.0Apoptosis induction
MDA-MB-2315.0Cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of angiogenesis
SGC7901 (Gastric)2.75NF-κB pathway inhibition

The compound's ability to inhibit NF-κB activity contributes significantly to its anticancer properties by preventing the expression of pro-inflammatory cytokines and anti-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC value of 8 µg/mL.
  • Gram-negative bacteria : Exhibits moderate activity against Escherichia coli with an MIC value of 16 µg/mL.

These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics .

Case Studies

  • In Vivo Studies on Tumor Models : In a study using xenograft models of breast cancer, this compound significantly reduced tumor volume compared to control groups. The treatment led to increased apoptosis markers and decreased proliferation indices in tumor tissues .
  • Inflammatory Disease Models : In models of rheumatoid arthritis, the compound demonstrated efficacy by reducing inflammatory cytokine levels and joint swelling, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic routes for N-(3-aminophenyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid via cyclization of substituted phenols.
  • Step 2 : Activation of the carboxylic acid using coupling agents (e.g., thionyl chloride) to form the reactive acyl chloride intermediate.
  • Step 3 : Amidation with 3-aminophenyl derivatives under controlled pH and temperature (e.g., reflux in dichloromethane with DMAP as a catalyst) . Critical factors include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess amine to drive amidation), and purification methods (chromatography for isolating regioisomers). Yield optimization often requires iterative adjustments to reaction time and temperature .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and carboxamide linkage.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) . Discrepancies in spectral data may indicate impurities or regioisomeric byproducts, necessitating further purification .

Q. What preliminary in vitro assays are used to assess the bioactivity of this compound?

Common assays include:

  • Receptor binding studies : Radioligand displacement assays for α7 nicotinic acetylcholine receptors (α7 nAChR), with IC50_{50} values calculated to evaluate affinity .
  • Enzyme inhibition assays : Testing against PDE9 or calpain-1 using fluorogenic substrates (e.g., Z-LLE-AMC for calpain-1) .
  • Cellular viability assays : MTT or ATP-based assays in neuronal cell lines to rule out cytotoxicity at therapeutic concentrations .

Advanced Research Questions

Q. How does this compound modulate α7 nAChR activity, and what are the implications for Alzheimer’s disease?

The compound acts as a positive allosteric modulator (PAM) of α7 nAChR, enhancing acetylcholine-evoked currents without direct agonism. In rodent models, this improves working memory (Y-maze) and recognition memory (novel object recognition test) . Mechanistically, it stabilizes the receptor’s open-state conformation, as shown via electrophysiology (patch-clamp recordings in transfected HEK293 cells) . Contradictory data on efficacy in aged vs. young models suggest age-dependent receptor expression or downstream signaling differences, necessitating dose-response studies across age cohorts .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

Discrepancies often arise from:

  • Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Solutions include deuterium incorporation at labile sites or prodrug formulations .
  • Blood-brain barrier (BBB) penetration : LogP values >2.5 improve CNS uptake, but excessive lipophilicity reduces solubility. Hybrid analogs with morpholine or piperazine substituents balance these properties .
  • Species-specific differences : Rodent vs. human microsomal stability assays guide translational relevance .

Q. How can computational methods optimize the compound’s selectivity for α7 nAChR over other nicotinic receptors?

  • Molecular docking : Simulations (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Gln117 and π-π stacking with Trp148 in α7 nAChR).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with receptor selectivity .
  • Free energy perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing the aminophenyl group with pyridinyl analogs) .

Q. What experimental designs address off-target effects in neuroinflammatory pathways?

  • Transcriptomic profiling : RNA-seq of microglial cells treated with the compound to assess TNF-α, IL-6, and NF-κB pathway modulation.
  • In vivo PET imaging : Using 18F^{18}F-labeled analogs to monitor brain distribution and correlate with anti-inflammatory markers .
  • Knockout models : α7 nAChR-KO mice validate target specificity in behavioral assays .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting SAR data between benzofuran and furan analogs?

Structural differences (e.g., benzofuran’s extended aromatic system vs. furan’s smaller ring) alter:

  • Hydrophobic interactions : Benzofuran derivatives exhibit higher α7 nAChR binding due to enhanced van der Waals contacts.
  • Metabolic stability : Furan analogs are more prone to oxidative degradation, reducing in vivo half-life . Contradictions in potency may reflect assay conditions (e.g., cell type, agonist pre-application) rather than intrinsic activity .

Q. What methodologies validate the compound’s mechanism in complex disease models (e.g., Alzheimer’s with comorbid hypertension)?

  • Dual-pathology models : APP/PS1 mice with induced hypertension to study synergistic effects on Aβ plaque burden and vascular dysfunction.
  • Multiplex assays : Simultaneous measurement of cholinergic markers (ACh levels) and vascular markers (endothelin-1) in CSF .
  • Machine learning : Integration of omics data to identify co-regulated pathways (e.g., neuroinflammation and oxidative stress) .

Q. How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy?

Potential factors include:

  • Protein binding : High serum albumin binding reduces free drug concentration. Adjust dosing regimens or use albumin-binding competitors (e.g., ibuprofen) .
  • Metabolite activity : Active metabolites (e.g., N-oxide derivatives) may contribute to efficacy unaccounted for in vitro .
  • Temporal dynamics : Delayed receptor internalization or sustained signaling via β-arrestin pathways .

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